molecular formula C18H24N2 B596655 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole CAS No. 118644-07-8

2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole

Cat. No.: B596655
CAS No.: 118644-07-8
M. Wt: 268.404
InChI Key: NXSHDHMQZIAMNI-UHFFFAOYSA-N
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Description

Structure and Synthesis
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole (hereafter referred to as Compound 2b) is a heterocyclic system featuring a benzo-annellated dipyrrole core with two tert-butyl substituents at the 2- and 7-positions. The compound is synthesized via acetolysis of its corresponding tri- or tetracyclic N-oxides, yielding a crystalline product stabilized by steric and electronic effects from the tert-butyl groups . The benzo-annellation integrates π-electrons from fused sp² centers into the heteroaromatic 6π-system, reducing the number of central double bonds compared to simpler pyrrole derivatives .

Properties

IUPAC Name

2,7-ditert-butylpyrrolo[3,4-e]isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSHDHMQZIAMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C2C=CC3=CN(C=C3C2=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704729
Record name 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118644-07-8
Record name 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzo-fused dipyrrole precursor with tert-butyl halides in the presence of a strong base. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups.

Scientific Research Applications

2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Research Findings and Implications

  • Stability vs. Reactivity : Compound 2b’s tert-butyl groups make it a stable candidate for materials science (e.g., organic semiconductors), whereas electron-deficient analogs like 23213-90-3 are better suited for catalytic or sensing applications .
  • Annellation Trends : Increased annellation (e.g., tripyrroles) enhances aromatic stabilization but reduces synthetic accessibility, highlighting a trade-off in design .

This comparison underscores the critical role of substituents and annellation in tuning the electronic and physical properties of benzo-annellated heterocycles. Future studies should explore hybrid systems combining tert-butyl shielding with electron-withdrawing groups to balance stability and reactivity.

Biological Activity

2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole is a compound with significant potential in various biological applications. This article explores its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C18_{18}H24_{24}N2_{2}
  • Molecular Weight : 268.4 g/mol
  • CAS Number : 118644-07-8
  • Purity : 95% .

Synthesis

The synthesis of this compound involves several steps that typically include cyclization reactions and the introduction of tert-butyl groups. The detailed synthetic route is often proprietary and may vary among laboratories.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • In Vitro Studies : A study on related anthrapyridazone derivatives demonstrated significant cytotoxic activity against murine leukemia (L1210) and human leukemia (K562) cell lines. These compounds were effective against multidrug-resistant cell lines as well .
  • Mechanism of Action : These compounds often induce apoptosis and autophagy in cancer cells. The interaction with DNA and cellular membranes plays a crucial role in their efficacy .

Other Biological Activities

Beyond anticancer effects, the compound may exhibit other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of dipyrrole compounds can possess antimicrobial properties, potentially useful in treating infections .
  • Neuroprotective Effects : Some dipyrrole derivatives have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases .

Case Studies

StudyDescriptionFindings
Study 1 Evaluation of anthrapyridazone derivativesShowed in vitro cytotoxicity against leukemia cell lines and effectiveness against multidrug resistance .
Study 2 Investigation of structural analogsIdentified mechanisms of apoptosis induction through DNA interaction .
Study 3 Synthesis and testing of dipyrrole derivativesSuggested antimicrobial activity and potential neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of dipyrrole derivatives. Modifications at various positions on the dipyrrole ring can significantly influence potency and selectivity against cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation, starting with substituted pyrrole precursors. Key steps include tert-butyl group introduction via Friedel-Crafts alkylation and subsequent cyclization under inert conditions. Purification often requires column chromatography with silica gel (eluent: hexane/ethyl acetate) and recrystallization from toluene. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Purity is confirmed by elemental analysis (C, H, N within ±0.3% of theoretical values) and NMR (<1% residual solvent peaks) .

Q. Which analytical techniques are most effective for characterizing structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in CDCl₃ to resolve tert-butyl protons (δ ~1.4 ppm) and aromatic protons (δ ~6.8–7.2 ppm). 13C^{13}C signals for fused benzo rings appear at δ ~120–140 ppm.
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ (e.g., m/z 382.2743 for C₂₄H₃₂N₂).
  • X-ray Diffraction : Single-crystal analysis reveals dihedral angles between pyrrole rings (typically ~15–25°) and steric effects of tert-butyl groups .

Q. How does the compound’s stability vary under different environmental conditions (e.g., light, oxygen, humidity)?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : TGA (N₂ atmosphere, 10°C/min) shows decomposition onset >250°C.
  • Photostability : Expose to UV light (λ = 365 nm) for 72 hours; monitor via HPLC for degradation products (e.g., tert-butyl cleavage).
  • Oxidative Stability : Use O₂-saturated DMSO; track peroxide formation via iodometric titration .

Advanced Research Questions

Q. What role does 2,7-Di-tert-butyl substitution play in modulating electronic properties for applications in organic electronics?

  • Methodological Answer : The tert-butyl groups enhance solubility for thin-film processing while minimally perturbing the π-conjugated backbone. Electrochemical studies (cyclic voltammetry in CH₂Cl₂, 0.1M TBAPF₆) reveal HOMO/LUMO levels at ~-5.2 eV/-2.8 eV. DFT calculations (B3LYP/6-31G*) show tert-butyl steric effects reduce intermolecular π-π stacking, favoring charge transport in OFETs .

Q. How can mechanistic insights into the compound’s reactivity in cross-coupling reactions be experimentally validated?

  • Methodological Answer :

  • Kinetic Isotope Effects : Compare reaction rates using deuterated analogs (e.g., C-D bonds at reactive sites).
  • In-situ FTIR : Monitor intermediates during Suzuki-Miyaura coupling (e.g., Pd(0)-π complex formation at 1650 cm⁻¹).
  • Computational Modeling : Transition-state analysis (Gaussian 16, M06-2X/def2-TZVP) identifies rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. What computational strategies are recommended for predicting the compound’s supramolecular assembly in solid-state materials?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate packing motifs using AMBER force fields (10 ns trajectories, NPT ensemble).
  • Crystal Structure Prediction (CSP) : Use Polymorph Predictor (Accelrys) to rank energetically favorable polymorphs.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) from X-ray data .

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